molecular formula C10H21NO B13513062 3-(Tert-pentyloxy)piperidine

3-(Tert-pentyloxy)piperidine

Cat. No.: B13513062
M. Wt: 171.28 g/mol
InChI Key: PMKXRJLYWCHAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-pentyloxy)piperidine is a chemical compound belonging to the piperidine class, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their presence in various drug molecules . The compound this compound is characterized by the presence of a tert-pentyloxy group attached to the piperidine ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-pentyloxy)piperidine typically involves the reaction of piperidine with tert-pentyl alcohol under acidic conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether bond .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-pentyloxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-(Tert-pentyloxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-(2-methylbutan-2-yloxy)piperidine

InChI

InChI=1S/C10H21NO/c1-4-10(2,3)12-9-6-5-7-11-8-9/h9,11H,4-8H2,1-3H3

InChI Key

PMKXRJLYWCHAMW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC1CCCNC1

Origin of Product

United States

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